6-CrAsH-EDT2

Description

Evolution of Protein Labeling Technologies in Academic Contexts

The journey of protein labeling has been marked by continuous innovation, driven by the need for greater specificity, sensitivity, and versatility in biological research. Early methods in the mid-20th century relied on radioactive isotopes to track proteins, offering high sensitivity but also posing significant health risks. creative-proteomics.com The subsequent development of fluorescent dyes, like fluorescein (B123965) isothiocyanate (FITC) and rhodamine, offered a safer and more flexible alternative. creative-proteomics.com

A revolutionary leap came with the advent of genetically encoded tags, most notably the Green Fluorescent Protein (GFP) and its numerous spectral variants. creative-proteomics.comnih.gov This technology allows for the direct visualization of proteins in living cells by fusing the protein of interest with a fluorescent protein. nih.govsigmaaldrich.com While transformative, fluorescent proteins have limitations, including their relatively large size which can sometimes interfere with the function of the protein being studied, and their maturation time. cam.ac.ukacs.orgucsd.edu

To address these limitations, chemical tagging technologies emerged, offering smaller tags and the modular use of bright, photostable organic fluorophores. squarespace.com These hybrid systems typically involve a genetically encoded peptide tag that is specifically recognized by a synthetic, cell-permeable fluorescent probe. squarespace.commicroscopyu.com This approach combines the genetic specificity of tagging with the superior photophysical properties of synthetic dyes. squarespace.com

Overview of Genetically Encoded Tags and Fluorescent Chemical Probes

Genetically encoded tags are short amino acid sequences that are fused to a protein of interest at the genetic level. nih.gov These tags can be broadly categorized into two types: those that are intrinsically fluorescent, like GFP, and those that require an external ligand or probe to become fluorescent. nih.gov

The latter category includes self-labeling protein tags (e.g., SNAP-tag, HALO-tag) and peptide tags. cam.ac.ukchemrxiv.org Peptide tags are particularly advantageous due to their small size, which minimizes potential interference with the target protein's function. researchgate.net The tetracysteine (TC) tag, with the consensus sequence Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa is any non-cysteine amino acid), is a prime example. acs.org This short peptide motif exhibits high affinity and specificity for biarsenical probes. researchgate.netacs.org

Fluorescent chemical probes designed to bind these tags are often fluorogenic, meaning they are non-fluorescent until they bind to their target. acs.org This property significantly enhances the signal-to-noise ratio by reducing background fluorescence from unbound probes. acs.orgresearchgate.net The biarsenical probe FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol) was the first of its kind, demonstrating the feasibility of this approach for live-cell imaging. mpg.de

Significance of Biarsenical Fluorescent Probes, including 6-CrAsH-EDT2, in Mechanistic Biological Studies

Biarsenical fluorescent probes, a family that includes this compound, have become indispensable tools for a wide range of mechanistic biological studies. researchgate.net Their ability to specifically label proteins containing a tetracysteine tag in living cells has enabled researchers to investigate:

Protein Localization and Trafficking: By labeling specific proteins, their movement and final destination within the cell can be tracked in real-time. researchgate.netpnnl.gov

Protein-Protein Interactions: These probes can be used in fluorescence resonance energy transfer (FRET) studies to measure the proximity of two different proteins, indicating a potential interaction. ucsd.edu

Protein Conformation and Dynamics: Changes in the fluorescence properties of the probe can report on conformational changes in the tagged protein. microscopyu.com

Protein Degradation: The stability and turnover of specific proteins can be monitored. pnnl.gov

Enzyme Activity: Probes can be designed to be sensitive to the local environment, allowing for the study of enzyme kinetics and inhibition. rsc.org

This compound, a carboxy derivative of FlAsH-EDT2, possesses a negative charge that renders it membrane-impermeable under certain conditions. pnnl.gov This property has been exploited to selectively label proteins on the cell surface, allowing researchers to distinguish between extracellular and intracellular protein populations. pnnl.gov The versatility of biarsenical probes is further expanded by the synthesis of derivatives with different spectral properties and functionalities, such as photo-crosslinkers for identifying interacting partners. researchgate.netnih.gov

Detailed Research Findings on this compound

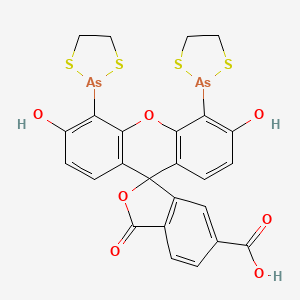

The chemical compound this compound is a derivative of the fluorescein-based biarsenical probe FlAsH-EDT2. The key structural feature of this compound is the addition of a carboxyl group. pnnl.gov This modification imparts distinct properties to the molecule, influencing its applications in biological research.

The synthesis of CrAsH-EDT2 generally follows a multi-step process that starts with the mercuration of 5-carboxyfluorescein. researchgate.net This is followed by a transmetalation reaction with an arsenic compound and subsequent complexation with 1,2-ethanedithiol (B43112) (EDT). researchgate.netnih.gov Improvements in the synthesis protocol, such as using NMP as a solvent instead of THF, have been reported to significantly increase the yield. nih.gov

Like other biarsenical probes, this compound is fluorogenic. It is virtually non-fluorescent when complexed with EDT but becomes brightly fluorescent upon binding to a tetracysteine tag. researchgate.netunimib.it This high-affinity interaction is reversible and can be competed off with an excess of a small dithiol compound. acs.org

Table 1: Properties of this compound and Related Biarsenical Probes

| Probe Name | Parent Fluorophore | Key Structural Feature | Membrane Permeability | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|---|

| FlAsH-EDT2 | Fluorescein | Two arsenic atoms | Permeable | ~511 | ~527 |

| ReAsH-EDT2 | Resorufin | Two arsenic atoms | Permeable | ~593 | ~608 |

| This compound | 5-Carboxyfluorescein | Carboxyl group | Generally impermeable | ~515 | ~534 |

| F2FlAsH-EDT2 | 2',7'-Difluorofluorescein | Two fluorine atoms | Permeable | ~500 | ~522 |

Data compiled from multiple sources. acs.orgmpg.dersc.org Please note that exact spectral properties can vary slightly depending on the experimental conditions and the specific tetracysteine-tagged protein.

The unique characteristic of this compound is its reduced membrane permeability due to the charged carboxyl group. pnnl.gov This allows for the specific labeling of tetracysteine-tagged proteins expressed on the outer surface of cells, as the probe cannot readily cross the cell membrane to label intracellular proteins. pnnl.gov This feature is particularly useful for studying cell surface receptors and other membrane proteins. nih.gov

Furthermore, the carboxyl group on this compound provides a convenient handle for further chemical modifications. For example, it can be conjugated to other molecules, such as photo-crosslinking agents, to create multifunctional probes for identifying protein interaction partners. researchgate.netnih.govresearchgate.net

Properties

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYUXVYZJHFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18As2O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047633 | |

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042084-20-7 | |

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Derivation of 6 Crash Edt2

Nomenclature and Chemical Relationship to FlAsH-EDT2 and Other Biarsenical Systems

The biarsenical-tetracysteine labeling system operates on a principle of high-affinity molecular recognition. Proteins of interest are genetically engineered to include a short, six-amino acid sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa represents any amino acid other than cysteine), known as the tetracysteine (TC) tag aatbio.comresearchgate.netresearchgate.netplos.orgresearchgate.netwikipedia.orgnih.govbiomol.comacs.orgmolbiolcell.orgd-nb.info. This TC motif serves as a specific binding site for biarsenical compounds.

FlAsH-EDT2, the foundational probe in this system, is a derivative of the well-known fluorophore fluorescein (B123965). Its structure incorporates two arsenic atoms, each coordinated to a 1,3,2-dithiarsolane ring, forming an ethane (B1197151) dithiol (EDT) complex aatbio.comwikipedia.orgacs.org. In its free state, FlAsH-EDT2 is largely non-fluorescent. However, upon binding to the TC motif, the biarsenical compound undergoes a significant conformational change and a dramatic increase in fluorescence, typically emitting green light with excitation and emission maxima around 508 nm and 528 nm, respectively biomol.comcaymanchem.com. This fluorescence enhancement allows for the sensitive detection and imaging of TC-tagged proteins within living cells aatbio.comresearchgate.netwikipedia.orgbiomol.comacs.orgd-nb.infoucsd.edu.

The success of FlAsH-EDT2 spurred the development of related biarsenical probes. Resorufin Arsenical Hairpin Binder-EthaneDithiol (ReAsH-EDT2) was synthesized to provide a red fluorescent signal, enabling multicolor imaging experiments researchgate.netchemsrc.com. Further modifications to the fluorescein scaffold have led to a diverse array of derivatives, often incorporating halogens, alkyl groups, or functional groups like carboxylates. These modifications aim to alter properties such as spectral characteristics, photostability, pH dependence, and non-specific binding, thereby expanding the utility of the biarsenical-TC system rsc.orguni-greifswald.deresearchgate.netmdpi.com.

6-CrAsH-EDT2 represents one such derivative. The "CrAsH" or "Carboxy-FlAsH" nomenclature signifies the presence of a carboxyl group (-COOH) attached to the FlAsH structure, while the "6-" prefix indicates the likely position of this modification on the fluorescein moiety researchgate.netmdpi.comchemicalbook.comscbt.com. As a carboxylated analog, this compound retains the fundamental mechanism of binding to TC tags and exhibiting fluorescence, but with potentially altered physicochemical properties conferred by the carboxyl group.

Distinctive Structural Characteristics of 6-Carboxy-FlAsH-EDT2

The structural foundation of this compound is shared with its parent compound, FlAsH-EDT2. It features a fluorescein chromophore, which is responsible for its fluorescent properties. Crucially, two arsenic atoms are incorporated into the molecule, each complexed with a 1,3,2-dithiarsolane ring via ethane dithiol (EDT) linkages wikipedia.orgacs.org. These arsenic centers are the key functional groups that form stable, high-affinity covalent bonds with the vicinal cysteine residues within the tetracysteine tag aatbio.comnih.govucsd.edu.

Research has indicated that such carboxylated derivatives, referred to generally as carboxy-FlAsH (CrAsH), may exhibit a reduced tendency for non-specific binding to cellular proteins compared to the original FlAsH-EDT2. However, this modification might also lead to a slightly lower binding affinity for the tetracysteine motif mdpi.com. Despite these potential differences, the primary function of this compound remains the specific, fluorescence-based labeling of proteins engineered with a tetracysteine tag chemicalbook.com.

Table 1: Comparative Properties of FlAsH-EDT2 and this compound

| Property | FlAsH-EDT2 | This compound |

| Molecular Formula | C24H18As2O5S4 wikipedia.orgbiomol.comscbt.com | Not explicitly stated, but derived from FlAsH-EDT2 with a carboxyl group. |

| Molecular Weight | ~664.5 g/mol aatbio.comwikipedia.orgbiomol.comscbt.com | ~708.51 scbt.com |

| Excitation Maxima | ~508 nm biomol.comcaymanchem.com | Not explicitly detailed in available sources, but exhibits fluorescence upon binding to TC tags chemicalbook.com. |

| Emission Maxima | ~528 nm biomol.comcaymanchem.com | Not explicitly detailed in available sources, but exhibits fluorescence upon binding to TC tags chemicalbook.com. |

| Key Structural Feature | Fluorescein core with two arsenic atoms complexed to 1,3,2-dithiarsolane rings. | Fluorescein core with two arsenic atoms complexed to 1,3,2-dithiarsolane rings, plus a carboxyl group (-COOH) likely at the 6' position. chemicalbook.comscbt.com |

| Primary Function | Fluorescent labeling of tetracysteine-tagged proteins. aatbio.comwikipedia.orgbiomol.com | Fluorescent labeling of tetracysteine-tagged proteins; potentially reduced non-specific binding. mdpi.comchemicalbook.com |

Compound List:

FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-EthaneDithiol)

this compound (6-Carboxy-FlAsH-EDT2)

ReAsH-EDT2 (Resorufin Arsenical Hairpin Binder-EthaneDithiol)

Tetracysteine (TC) motif

Mechanistic Research Applications of 6 Crash Edt2 in Biological Systems

Enzyme Activity Modulation and Inhibition Studies

Biarsenical compounds, including those related to the CrAsH-EDT2 structure, have been instrumental in understanding enzyme function by allowing for targeted modulation of activity. This class of compounds is known for its selective binding to tetracysteine (TC) tags, which can be engineered into proteins of interest.

Biarsenical compounds, such as FlAsH-EDT2 and related structures like CrAsH-EDT2, can be used to modulate the activity of protein tyrosine phosphatases (PTPs) researcher.lifenih.govnih.govrsc.org. PTPs are critical enzymes involved in signal transduction pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. Research has shown that by introducing specific cysteine-rich motifs, such as tetracysteine (TC) tags, into PTP domains, these enzymes can be "sensitized" to inhibition by biarsenical probes nih.govrsc.orgresearchgate.net.

When a biarsenical compound like FlAsH-EDT2 binds to these engineered cysteine residues within the PTP, it can cause significant inhibition of the enzyme's activity. This inhibition is often attributed to the compound rigidifying the enzyme's structure, particularly in critical loops like the WPD loop, thereby disrupting its normal catalytic dynamics researchgate.net. Wild-type PTPs, lacking these specific cysteine motifs, are generally unaffected by these biarsenical compounds, highlighting the specificity of the interaction rsc.orgresearchgate.net. This targeted inhibition allows researchers to dissect the roles of specific PTPs in cellular signaling pathways. For instance, PTP1B, a key regulator of insulin (B600854) and leptin signaling, has been a focus of studies using biarsenical-sensitized variants, enabling investigations into its role in metabolic diseases nih.govnih.gov.

Investigations into the structure-activity relationship (SAR) of biarsenical compounds are crucial for optimizing their efficacy and selectivity as enzyme inhibitors. Studies have explored how modifications to the biarsenical structure influence their inhibitory potency against sensitized PTPs rsc.org. For example, research indicates that biarsenical probes with substitutions at the 2′ and 7′ positions can be more effective inhibitors than FlAsH-EDT2, demonstrating that structural variations can enhance inhibitory capabilities rsc.org. These SAR studies are vital for designing more potent and specific chemical tools for biological research.

Subcellular Localization Studies within Cellular Compartments, including the Nucleus

Biarsenical probes, including those based on the CrAsH-EDT2 scaffold, are also valuable for studying the subcellular localization of proteins within living cells researchgate.netresearchgate.net. When a protein of interest is engineered to contain a tetracysteine (TC) tag, the cell-permeable biarsenical dye can bind to this tag, conferring fluorescence to the tagged protein. This allows for the visualization and tracking of protein distribution within various cellular compartments, including the nucleus researchgate.netresearchgate.net.

Studies have demonstrated that CrAsH-EDT2 and related photoprobes can effectively enter HeLa cells and localize to the nucleus, provided the target protein possesses the requisite tetracysteine motif researchgate.netresearchgate.net. This capability enables researchers to investigate protein dynamics and interactions within specific cellular locations. For instance, photo-crosslinking biarsenical probes derived from CrAsH-EDT2 have been synthesized to facilitate the co-affinity purification of DNA-binding sequences and interacting proteins, suggesting their utility in identifying protein complexes within the nucleus or other cellular compartments researchgate.netresearchgate.net. The ability to visualize protein localization in distinct cellular compartments, such as the nucleus, is fundamental to understanding cellular processes and signaling events.

Advanced Methodologies and Characterization Techniques Employing 6 Crash Edt2

Fluorescence-Based Detection and Imaging Modalities

The cornerstone of 6-CrAsH-EDT2's utility lies in its fluorogenic properties. This biarsenical probe is virtually non-fluorescent on its own but emits a bright green fluorescence upon binding to a specific tetracysteine (TC) tag (Cys-Cys-X-X-Cys-Cys) that has been genetically engineered into a protein of interest. researchgate.netwikipedia.orgresearchgate.net This "light-up" characteristic significantly enhances the signal-to-noise ratio, as it minimizes background fluorescence from unbound probes. mpg.de

The 6-carboxyfluorescein (B556484) core of this compound is a derivative of fluorescein (B123965), a widely used fluorophore. pnnl.gov Upon binding to the TC motif, the probe's fluorescence is greatly enhanced. researchgate.netnih.gov This interaction allows for the precise localization of tagged proteins within living cells using various fluorescence microscopy techniques, including confocal microscopy. nih.govnih.gov The ability to visualize proteins in their native cellular environment provides invaluable insights into their dynamic behavior, such as trafficking and subcellular distribution. thermofisher.comresearchgate.net

Researchers have successfully employed this compound and similar biarsenical probes like FlAsH-EDT2 and ReAsH-EDT2 to study a wide range of cellular processes. For instance, these probes have been instrumental in visualizing viral protein transport and assembly, tracking the movement of receptors, and investigating the dynamics of protein aggregation. researchgate.netthermofisher.com The specificity of the biarsenical-TC tag interaction allows for the labeling of proteins in various cellular compartments, including the cell surface, cytoplasm, and nucleus. researchgate.netnih.govthermofisher.com

Table 1: Fluorescence Properties of Biarsenical Probes

| Probe | Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Color |

| This compound | 6-Carboxyfluorescein | ~515 | ~534 | Green |

| FlAsH-EDT2 | Fluorescein | ~511 | ~527 | Green |

| ReAsH-EDT2 | Resorufin | ~593 | ~608 | Red |

| CHoXAsH-EDT2 | Dihydroxyxanthone | ~380 | ~430 | Blue |

Photoaffinity Labeling and Photo-crosslinking Strategies

Beyond its use in fluorescence imaging, this compound can be modified to incorporate photo-crosslinking moieties, transforming it into a powerful tool for identifying protein interaction partners. researchgate.netnih.gov Photoaffinity labeling is a technique where a photoreactive group on a probe is activated by light to form a covalent bond with nearby molecules, effectively "trapping" interacting partners. biologiachile.cl

By attaching photo-crosslinkers like arylazides or diazirines to the this compound scaffold, researchers have created probes that can be used to identify proteins and nucleic acids that interact with a TC-tagged protein of interest. researchgate.netresearchgate.net Upon irradiation with UV light, the photoreactive group is activated, leading to the formation of a covalent cross-link between the probe and any molecule in close proximity. biologiachile.clmdpi.com These cross-linked complexes can then be isolated and analyzed to identify the interacting partners. researchgate.net

This approach offers a significant advantage for studying transient or weak interactions that are difficult to capture using other methods. researchgate.net The ability to control the cross-linking reaction with light provides temporal control over the labeling process. biologiachile.cl These photo-crosslinking biarsenical probes have shown promise in identifying DNA binding sequences and interacting proteins for transcription factors. researchgate.netnih.gov

Application of Spectrofluorimetry and Mass Spectrometry for Interaction Analysis

The interaction between this compound and its target TC-tagged protein can be quantitatively characterized using a combination of spectrofluorimetry and mass spectrometry. researchgate.netresearchgate.net Spectrofluorimetry is used to measure the fluorescence enhancement upon binding, providing information on the binding affinity and kinetics. nih.govresearchgate.net Mass spectrometry, on the other hand, is a powerful tool for confirming the identity of the labeled protein and for analyzing protein-protein interactions. researchgate.netnih.gov

Electrospray ionization (ESI) mass spectrometry can be used to analyze non-covalent protein-ligand complexes under gentle conditions, allowing for the direct observation of the this compound-protein complex. researchgate.net For more detailed structural analysis of covalently modified peptides, such as those generated from photo-crosslinking experiments, techniques like tandem mass spectrometry (MS/MS) are employed. researchgate.netbiorxiv.org These methods allow for the precise identification of the cross-linked amino acid residues, providing valuable information about the binding interface. nih.gov

The combination of these analytical techniques provides a comprehensive approach to studying protein interactions. Spectrofluorimetry offers a real-time, quantitative measure of binding, while mass spectrometry provides detailed structural information about the interacting partners. researchgate.netnih.gov This integrated approach has been successfully used to study a variety of protein-protein interactions and to characterize the binding of small molecules to their protein targets. researchgate.netnih.gov

Integration with Genetically Engineered Expression Systems for Targeted Labeling

The effectiveness of this compound as a labeling agent is intrinsically linked to the use of genetically engineered expression systems. patsnap.comlibretexts.org These systems allow for the production of recombinant proteins that have been specifically designed to include the tetracysteine tag. patsnap.com The gene encoding the protein of interest is fused with the DNA sequence for the TC motif, and this construct is then introduced into a suitable expression host, such as bacteria, yeast, or mammalian cells. patsnap.comfrontiersin.org

The choice of expression system depends on several factors, including the complexity of the protein and the need for post-translational modifications. patsnap.comfrontiersin.org Bacterial systems, like E. coli, are often used for their rapid growth and high yield, while mammalian cell systems are preferred for producing complex proteins that require specific modifications for proper function. patsnap.comfrontiersin.org

Once the TC-tagged protein is expressed, the membrane-permeant this compound probe can be added to the cell culture, where it will specifically bind to the engineered tag. mpg.deresearchgate.net This targeted labeling approach allows researchers to visualize and study a specific protein of interest without affecting other cellular components. researchgate.netresearchgate.net The small size of the TC tag (typically 6 amino acids) is a significant advantage over larger fluorescent protein tags like GFP, as it is less likely to interfere with the function or localization of the target protein. mpg.de

Methodological Considerations for Probe Stability in Experimental Contexts

While this compound and other biarsenical probes are powerful tools, their stability in experimental contexts is a critical consideration. The dithiol-arsenic bonds that hold the probe together can be sensitive to various factors, and degradation of the probe can lead to artifacts and unreliable results. rsc.org

Studies have shown that stock solutions of some biarsenical probes, particularly those with substitutions on the fluorescein scaffold, can degrade even when stored at low temperatures. rsc.org This degradation can affect the probe's fluorescence properties and its binding affinity for the TC tag. Therefore, it is crucial to use freshly prepared solutions and to handle the probes with care to minimize degradation. molbiolcell.org

The presence of dithiols like 1,2-ethanedithiol (B43112) (EDT) in the labeling medium is also important for maintaining probe stability and reducing non-specific binding. nih.gov EDT helps to keep the arsenic atoms in a reduced state and can outcompete non-specific interactions with endogenous cysteine residues. wikipedia.orgnih.gov However, the concentration of EDT must be carefully optimized, as high concentrations can reverse the binding of the probe to the TC tag. wikipedia.org By carefully controlling the experimental conditions and being mindful of probe stability, researchers can ensure the reliability and reproducibility of their results. rsc.orgmolbiolcell.org

Preclinical Research Tools and Model Systems Utilizing 6 Crash Edt2

Application in In Vitro Model Systems

In vitro models are fundamental to preclinical research, providing controlled environments to dissect molecular mechanisms. 6-CrAsH-EDT2 has been effectively employed in these systems to assess probe performance and characterize the interactions between the probe and its target proteins.

HeLa cells are a widely used human cell line in biomedical research. mdpi.com Studies have utilized HeLa cells to evaluate the efficacy and specificity of this compound and its derivatives. researchgate.netd-nb.infonih.gov In these assays, HeLa cells are transfected with plasmids that express a target protein containing a tetracysteine tag. researchgate.netd-nb.info The cells are then treated with the biarsenical probe.

The probe's ability to enter the cells and bind specifically to the tagged protein is assessed through fluorescence microscopy. researchgate.netd-nb.info For instance, research has shown that photo-crosslinking probes modified from this compound can effectively enter HeLa cells, including the nucleus, and induce fluorescence upon binding to the tetracysteine motif on a recombinant transcription factor, DMRT1. researchgate.netd-nb.infonih.gov This specificity is crucial, as it ensures that the fluorescent signal accurately represents the location and behavior of the protein of interest. These cell-based assays are instrumental in validating new probes and optimizing labeling conditions before their application in more complex biological systems. molbiolcell.org

Interactive Data Table: this compound Application in Cell-Based Assays

| Cell Line | Target Protein | Key Finding | Reference |

|---|---|---|---|

| HeLa | Recombinant DMRT1 with tetracysteine motif | Probes effectively entered cells and nucleus, binding specifically to the tagged protein to induce fluorescence. researchgate.netd-nb.infonih.gov | researchgate.netd-nb.infonih.gov |

| HeLa | Cyan Fluorescent Protein (CFP) with CCPGCC motif | The CCPGCC peptide motif forms more stable complexes with FlAsH-EDT2 in living cells compared to the original CCRECC motif. acs.org | acs.org |

| HeLa | Various proteins | ReAsH-EDT2, a red fluorescent analogue, was successfully used for FRET studies with GFP and YFP probe pairs. d-nb.info | d-nb.info |

Recombinant protein expression systems are indispensable for producing large quantities of specific proteins for detailed biochemical and biophysical analysis. genscript.comsigmaaldrich.comthermofisher.com These systems, which include bacteria (E. coli), yeast, insect, and mammalian cells, allow researchers to generate proteins with engineered features, such as the tetracysteine tag required for this compound binding. genscript.comsigmaaldrich.comnih.gov

The characterization of the interaction between this compound and its target is often performed using purified recombinant proteins. acs.org For example, kinetic studies with model peptides have determined dissociation constants for FlAsH binding to be in the nanomolar range, indicating a high-affinity interaction. acs.org These in vitro studies have also shown that the fluorescence of the probe is significantly enhanced upon binding to the tetracysteine motif. acs.org This property is highly advantageous as it minimizes background fluorescence from unbound probes. acs.org The use of recombinant proteins has been critical in optimizing the tetracysteine tag itself, with studies showing that a CCPGCC sequence leads to more stable complexes compared to the original CCRECC motif. acs.org

Application in In Vivo Non-Human Model Systems

The utility of this compound extends to living, non-human model organisms, where it aids in the study of complex biological processes in a more physiologically relevant context.

The metal-reducing bacterium Shewanella oneidensis is a key model organism for studying extracellular electron transfer (EET), a process with implications for bioremediation and biofuel production. pnnl.govnih.govresearchgate.net this compound has been instrumental in elucidating the mechanisms of EET in this bacterium. pnnl.gov

As a highly charged molecule, this compound is cell-impermeable and selectively labels proteins on the outer membrane. pnnl.gov This property has been exploited to differentiate between mature and immature forms of the outer membrane cytochrome MtrC. pnnl.gov By using this compound in conjunction with a cell-permeable version, FlAsH-EDT2, researchers have been able to demonstrate that only stable, mature MtrC proteins on the cell surface are active in electron transport. pnnl.gov This research has provided significant insights into the regulation of protein trafficking and the stability of the electron transfer machinery. pnnl.gov While much of this work has focused on Shewanella, the findings are considered applicable to other bacteria, including E. coli, which is also used in studies of electron transfer and recombinant protein expression. pnnl.govuniprot.orgnih.govuniprot.org

Interactive Data Table: this compound in Microbial Electron Transfer Studies

| Organism | Protein/Process Studied | Key Finding | Reference |

|---|---|---|---|

| Shewanella oneidensis | Outer membrane cytochrome MtrC | This compound selectively labels mature MtrC on the outer membrane, revealing that only mature proteins participate in electron transfer. pnnl.gov | pnnl.gov |

| Shewanella oneidensis | Extracellular Electron Transfer (EET) | The CymA/MtrCAB pathway is the primary conduit for electron transfer to soluble Fe(III). nih.gov | nih.gov |

| E. coli | DNA photolyase | This enzyme utilizes light-induced electron transfer to repair UV-damaged DNA. nih.gov | nih.gov |

The application of biarsenical probes like this compound extends to other non-human organisms for purposes such as determining the subcellular localization of proteins. nih.govnih.govmaxplanckneuroscience.org By tagging a protein of interest with a tetracysteine motif, its location within the cell can be visualized in real-time in living organisms. molbiolcell.org For example, in the nematode Caenorhabditis elegans, a similar approach using GFP tagging has been employed to track protein translocation to the nucleus under stress conditions. nih.gov The principles of fluorescently tagging proteins to study their localization are broadly applicable across many model systems, and the small size of the tetracysteine tag is a significant advantage over larger tags like GFP, as it is less likely to interfere with the protein's natural function and interactions. molbiolcell.orgd-nb.info

Contribution to Understanding Biological Mechanisms in Preclinical Contexts

The use of this compound and related biarsenical probes in preclinical research has significantly advanced our understanding of fundamental biological mechanisms. In the context of in vitro cell models, these tools have enabled the precise tracking of proteins, contributing to the mapping of protein-protein and protein-DNA interactions. researchgate.netd-nb.infonih.gov The ability to perform photoaffinity crosslinking with modified this compound probes allows for the identification of molecules that are in close proximity to a specific protein within a living cell, providing a snapshot of molecular interactions in their native environment. nih.gov

Future Directions and Emerging Research Avenues for 6 Crash Edt2

Development of Novel 6-CrAsH-EDT2 Derivatives with Enhanced Research Utility

A significant area of future development lies in the synthesis of novel derivatives of this compound with enhanced properties for specific research applications. The parent compound, FlAsH-EDT2, was known for its non-specific binding to hydrophobic structures, which has been largely overcome with the development of CrAsH-EDT2. However, the quest for even greater specificity and functionality continues.

Researchers have already begun to create modified versions of this compound to serve specialized functions. For example, photo-crosslinking biarsenical probes based on the CrAsH-EDT2 scaffold have been synthesized. researchgate.netresearchgate.netresearchgate.net These derivatives are designed to not only bind to a tetracysteine-tagged protein but also to be activated by light to form covalent bonds with nearby interacting molecules, such as other proteins or DNA. researchgate.netresearchgate.net This allows for the "trapping" of transient interactions for subsequent identification and analysis.

Furthermore, the exploration of derivatives with altered photophysical properties is an active area of research. This includes developing probes with different excitation and emission spectra to allow for multicolor imaging experiments, as has been done with the related ReAsH-EDT2 probe. acs.org Additionally, modifications to the fluorescein (B123965) core of this compound could lead to probes with increased brightness, photostability, or sensitivity to their local environment. The development of a tetrachlorinated derivative of the related FlAsH-EDT2, which showed increased potency in targeting specific proteins, suggests that similar modifications to this compound could yield more effective probes. researchgate.netresearchgate.net

Table 1: Examples of this compound Derivatives and Their Enhanced Utility

| Derivative Type | Modification | Enhanced Utility | Research Application |

| Photoaffinity Probes | Incorporation of aryl-azide or diazirine moieties | Covalent cross-linking to interacting biomolecules upon photoactivation | Identification of protein-protein and protein-DNA interaction partners |

| Spectral Variants | Alteration of the fluorophore core (e.g., replacing fluorescein with resorufin in ReAsH) | Different excitation/emission wavelengths | Multi-color imaging of different proteins simultaneously |

| Halogenated Derivatives | Addition of chlorine or fluorine atoms to the fluorescein structure | Potentially increased potency and specificity for target proteins | More efficient and specific labeling of target proteins |

Expansion of Applications in Diverse Biological Pathways and Targets

The versatility of the this compound labeling system opens the door to its application in a wide array of biological pathways and for the study of diverse protein targets. Initially developed as a general protein labeling tool, its use is expanding to investigate specific cellular processes with high precision.

One promising application is in the ultrasensitive detection of specific proteins, such as human metallothioneins. researchgate.net This demonstrates the potential for this compound to be used as a highly specific and sensitive tool in quantitative proteomics and diagnostics. The ability to label and track transcription factors, such as DMRT1, within the nucleus of live cells also highlights its utility in studying gene regulation and DNA-protein interactions. researchgate.net

Future applications could involve targeting proteins involved in signal transduction pathways, cellular trafficking, and protein degradation. By tagging key proteins in these pathways with the tetracysteine motif, researchers can use this compound to visualize their dynamic localization and interactions in response to cellular stimuli. This could provide new insights into the mechanisms of diseases such as cancer, neurodegenerative disorders, and infectious diseases. The specificity of the tetracysteine tag allows for the study of individual protein isoforms or even post-translationally modified proteins, offering a level of detail not easily achievable with other methods. researchgate.net

Integration with Advanced Imaging Modalities for Enhanced Spatiotemporal Resolution

To fully capitalize on the capabilities of this compound and its derivatives, their integration with advanced imaging modalities is crucial. While conventional fluorescence microscopy provides valuable information on protein localization, super-resolution microscopy techniques can offer unprecedented detail, resolving cellular structures at the nanoscale. The use of this compound in conjunction with techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) could allow for the precise mapping of tagged proteins within complex cellular machinery.

Furthermore, combining this compound labeling with techniques such as Fluorescence Resonance Energy Transfer (FRET) can provide information about the proximity of different proteins, revealing direct protein-protein interactions in living cells. acs.org The development of this compound derivatives with appropriate spectral overlap with other fluorophores will be key to expanding the use of this probe in FRET-based studies.

The use of this compound in live-cell imaging is a significant advantage over methods that require cell fixation. This allows for the study of dynamic cellular processes in real-time. Future work will likely focus on optimizing labeling protocols and imaging conditions to minimize any potential perturbation to the biological system while maximizing the spatiotemporal resolution of the acquired data.

Potential Role in the Discovery of New Biological Interactions and Pathways

Perhaps the most exciting future direction for this compound is its potential to facilitate the discovery of new biological interactions and pathways. The use of photo-crosslinking derivatives of this compound, as mentioned earlier, is a powerful tool for identifying the binding partners of a protein of interest. researchgate.netresearchgate.net By capturing these interactions in situ, researchers can then use techniques like mass spectrometry to identify the unknown interacting proteins or sequencing to identify associated nucleic acids. researchgate.net

This approach can be applied to proteins with unknown functions to elucidate their roles within the cell. By identifying the interaction network of a novel protein, researchers can gain valuable clues about the biological pathways in which it participates. This discovery-based approach has the potential to uncover previously unknown cellular mechanisms and identify new targets for therapeutic intervention.

Moreover, the ability to specifically label and purify tetracysteine-tagged proteins using this compound or related affinity probes can facilitate the identification of post-translational modifications and the characterization of protein complexes. researchgate.net This comprehensive analysis of the molecular environment of a protein of interest will be instrumental in building a more complete picture of cellular function.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing 6-CrAsH-EDT2?

- Methodological Answer : Synthesis typically involves ligand coordination with Cr(III) centers under inert conditions, followed by purification via column chromatography. Characterization requires spectroscopic methods (e.g., UV-Vis, FTIR) to confirm ligand-metal bonding, and X-ray crystallography for structural elucidation. Purity assessment via HPLC or elemental analysis is critical. Ensure reproducibility by documenting solvent systems, reaction temperatures, and stoichiometric ratios in detail .

Q. How do researchers validate the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies involve exposing the compound to controlled humidity, temperature gradients, and light exposure. Use techniques like thermogravimetric analysis (TGA) for thermal stability and cyclic voltammetry for redox stability. Data should be cross-validated with spectroscopic monitoring (e.g., NMR peak shifts) to detect decomposition products .

Q. What are the primary challenges in achieving high-yield synthesis of this compound?

- Methodological Answer : Common challenges include ligand oxidation during synthesis and Cr(III) coordination inefficiency. Mitigate these by optimizing reaction time, using reducing agents, and selecting chelating solvents. Statistical design of experiments (DoE) can identify critical variables (e.g., pH, ligand excess) impacting yield .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict frontier molecular orbitals, redox potentials, and ligand-field splitting energies. Validate models against experimental UV-Vis and EPR data. Use software suites like Gaussian or ORCA with basis sets tailored for transition metals. Discrepancies between theory and experiment may indicate incomplete solvation models or spin-state approximations .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., substrate concentrations, solvent polarity). Conduct meta-analysis of published data to isolate variables. Use multivariate regression to identify confounding factors. Reproduce key studies with standardized protocols and report confidence intervals for catalytic turnover numbers .

Q. How should researchers design experiments to investigate this compound’s role in multi-component reaction systems?

- Methodological Answer : Employ a factorial design to test interactions between this compound, co-catalysts, and substrates. Monitor reaction kinetics via in-situ techniques (e.g., stopped-flow spectroscopy). Include control experiments to distinguish catalytic vs. stoichiometric roles. Data should be analyzed using multivariate ANOVA to isolate synergistic effects .

Data Analysis & Reproducibility

Q. What are best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Document all synthetic steps, including batch-specific impurities and solvent lot numbers. Share raw data (e.g., crystallographic .cif files, spectral baselines) in supplementary materials. Use open-source tools like Jupyter Notebooks for transparent data processing workflows. Cross-validate results with independent labs .

Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives?

- Methodological Answer : Inconsistencies may stem from solvent polarity effects or paramagnetic broadening in NMR. Standardize sample preparation (e.g., degassing, concentration) and reference internal standards (e.g., TMS). For EPR, ensure consistent microwave power and temperature settings. Publish full spectral parameters (e.g., linewidths, g-values) .

Ethical & Data-Sharing Considerations

Q. How to balance open-data principles with privacy concerns when sharing this compound research data?

- Methodological Answer : Anonymize datasets by removing proprietary synthesis details while retaining critical metadata (e.g., reaction conditions). Use repositories like Zenodo with embargo options. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and include data availability statements in publications. Consult institutional review boards for GDPR compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.